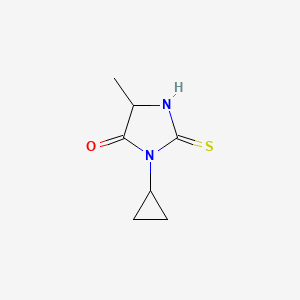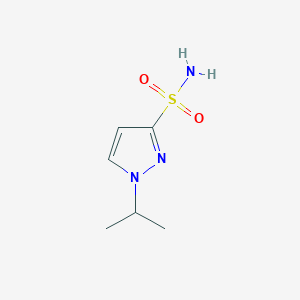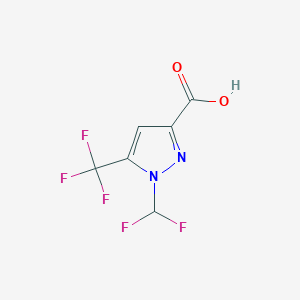
1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid” is an organic compound with the molecular formula C5H4F2N2O2 . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves several steps, including the reaction of a diethyl ester compound under the effect of an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This is followed by a reaction with a fluorination reagent, a Lewis acid, and methylhydrazine, to generate a pyrazole ring-containing diester compound. Finally, the heterocyclic ring-containing diester compound is reacted with an alkali to obtain the final product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid group .
Chemical Reactions Analysis
The compound has been used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It has also been used in the synthesis of 4-carboxamide derivatives acting as antifungal agents . In addition, the compound has been involved in various chemical reactions, including those involving FT-IR and NMR spectroscopy, DFT calculations, and molecular docking studies .
Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 162.1 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 273.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Metal Organic Frameworks (MOFs) A study highlighted the use of pyrazole-derived acids, similar in structure to 1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid, in the synthesis of metal-organic frameworks (MOFs). These compounds have shown to play a crucial role in the development of materials with various topologies and applications, including gas storage and separation technologies (Jacobsen, Reinsch, & Stock, 2018).
Fluorination Techniques Research has developed efficient methodologies for the fluorination of heteroaromatic carboxylic acids, demonstrating the significance of compounds like this compound in synthesizing fluorinated derivatives. These derivatives are valuable in various chemical industries for their unique properties (Yuan, Yao, & Tang, 2017).
Synthetic Approaches and Characterization Another study focused on the synthesis and comprehensive characterization of pyrazole compounds, providing insights into practical synthetic approaches that could be applied to this compound. These approaches enable the gram-scale preparation of such compounds, which are further characterized by crystallographic analysis and fluorescence measurements, highlighting their potential in materials science and fluorescence applications (Gerus et al., 2012).
Electrochemiluminescence and Metal Complexes The development of highly intense electrochemiluminescence (ECL) materials based on pyrazolecarboxylic metal organic frameworks showcases the potential of this compound derivatives in creating advanced luminescent materials. Such frameworks demonstrate promising applications in sensing and light-emitting devices (Feng et al., 2016).
Safety and Hazards
The compound is classified as a warning hazard. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Zukünftige Richtungen
The compound and its derivatives have shown promising antifungal activity, which suggests potential for further development in the field of antifungal agents . Additionally, the compound’s use in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase suggests potential applications in the development of treatments for toxoplasmosis .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-5(8)13-3(6(9,10)11)1-2(12-13)4(14)15/h1,5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNUHAYRNAHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)C(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

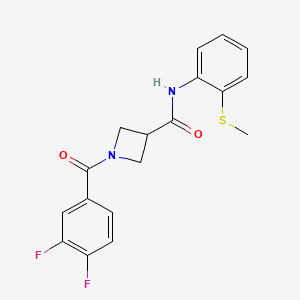
![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

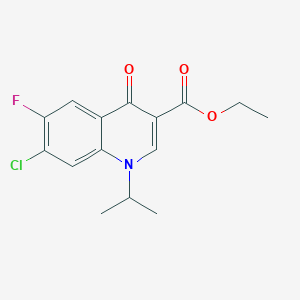
![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)
